MK-8353

Description

Significance of the Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway in Oncogenesis

The Mitogen-Activated Protein Kinase (MAPK)/ERK pathway is a fundamental signaling network in cells, governing essential processes such as proliferation, differentiation, survival, and migration. aacrjournals.orgspandidos-publications.comnih.govnih.govtandfonline.comchampionsoncology.comoncotarget.comresearchgate.netpatsnap.comaging-us.commdpi.comoncotarget.com Its activation typically begins with extracellular stimuli, like growth factors, which trigger a cascade of phosphorylation events involving RAS, RAF, MEK (MAPK kinase), and ultimately, ERK (Extracellular Signal-Regulated Kinase). spandidos-publications.comnih.govtandfonline.comoncotarget.comnih.govbiomed-valley.com In the context of cancer, aberrant activation of the MAPK/ERK pathway is a prevalent oncogenic event, often driven by activating mutations in key components such as RAS, BRAF, and MEK. aacrjournals.orgspandidos-publications.comnih.govnih.govoncotarget.com These mutations lead to constitutive signaling through the pathway, promoting uncontrolled cell growth, survival, and metastasis, and are implicated in a significant percentage of human cancers, including melanoma, colorectal, lung, and pancreatic cancers. aacrjournals.orgspandidos-publications.comnih.govnih.govchampionsoncology.comoncotarget.comresearchgate.netpatsnap.comaging-us.commdpi.comoncotarget.com

Rationale for Extracellular Signal-Regulated Kinase (ERK) as a Therapeutic Target

Given its central role as the terminal kinase in the MAPK/ERK cascade and its frequent hyperactivation in malignancies, ERK has become an attractive target for therapeutic intervention in cancer. aacrjournals.orgtandfonline.comchampionsoncology.compatsnap.comaging-us.commdpi.comoncotarget.combiomed-valley.commdpi.comallenpress.com Targeting ERK directly offers the potential to inhibit downstream signaling regardless of the specific upstream activating mutation (e.g., in RAS or BRAF), providing a broader therapeutic window. aacrjournals.orgchampionsoncology.compatsnap.commdpi.comaacrjournals.org Furthermore, reactivation of ERK signaling is a well-described mechanism of acquired resistance to inhibitors targeting upstream components like BRAF and MEK. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netjci.org Inhibiting ERK downstream may therefore offer a strategy to overcome or prevent such resistance, potentially extending the duration of therapeutic response. aacrjournals.orgbiomed-valley.commdpi.comallenpress.comaacrjournals.org

Overview of ERK Inhibitors in Preclinical Oncology Research

The critical role of ERK in oncogenesis has spurred the development of small-molecule inhibitors aimed at blocking its activity. Preclinical research has explored various ERK inhibitors, demonstrating their potential to inhibit tumor growth in models harboring MAPK pathway alterations. tandfonline.comnih.govbiomed-valley.commdpi.comallenpress.comaacrjournals.orgresearchgate.netguidetomalariapharmacology.orgresearchgate.net These inhibitors often target the ATP-binding site of ERK1 and ERK2, preventing their catalytic activity. aacrjournals.orgresearchgate.net Some ERK inhibitors, including MK-8353, exhibit a dual mechanism of action by also preventing the phosphorylation and activation of ERK by MEK. nih.govnih.govresearchgate.netresearchgate.netguidetomalariapharmacology.orgresearchgate.netnih.gov Preclinical studies have shown that ERK inhibitors can be effective against cancer cell lines and xenograft models with BRAF and RAS mutations and can overcome resistance to BRAF and MEK inhibitors. aacrjournals.orgmdpi.comallenpress.comaacrjournals.orgresearchgate.net this compound is one such orally bioavailable ERK inhibitor that has been investigated in preclinical studies. nih.govnih.govresearchgate.netjci.orgresearchgate.netguidetomalariapharmacology.orgresearchgate.netnih.govomicsdi.orgmedchemexpress.comacs.org

The Chemical Compound this compound

This compound is an orally bioavailable, selective, and potent inhibitor of both activated and non-activated ERK1 and ERK2. nih.govnih.govguidetomalariapharmacology.orgnih.govmedchemexpress.com Its development aimed to improve upon the pharmacokinetic properties of earlier preclinical ERK inhibitors like SCH772984. mdpi.comresearchgate.netguidetomalariapharmacology.orgacs.org The compound is characterized by a dual mechanism of action, effectively inhibiting the catalytic activity of ERK1/2 and inducing a conformational change that prevents its phosphorylation and subsequent activation by MEK. nih.govnih.govresearchgate.netresearchgate.netguidetomalariapharmacology.orgresearchgate.netnih.gov

Detailed in vitro studies have characterized the potency and selectivity of this compound. In IMAP kinase assays, this compound demonstrated inhibitory activity against activated ERK1 and ERK2 with IC50 values of 23.0 nM and 8.8 nM, respectively. nih.govnih.govmedchemexpress.com Against non-activated ERK2 in a MEK1-ERK2 coupled assay, this compound showed even greater potency with an IC50 of 0.5 nM. nih.govnih.gov Kinase selectivity profiling across a panel of human kinases indicated high selectivity for ERK1/2, with minimal inhibition of other kinases at relevant concentrations. nih.govnih.govmedchemexpress.com

Beyond enzymatic inhibition, this compound has demonstrated potent antiproliferative effects in a variety of human cancer cell lines, particularly those harboring BRAF or RAS mutations. nih.govnih.govmedchemexpress.comclinicaltrials.gov The half-maximal effective concentrations (EC50) of this compound have been determined in several cancer cell lines, highlighting its cellular activity.

| Cell Line (Cancer Type) | Mutation Status | EC50 (nM) | Source |

| Malme-3M (Melanoma) | Not specified | 21 | medchemexpress.com |

| Colo-205 (Colon) | BRAF V600E | 19, 23 | nih.govmedchemexpress.com |

| NCI-H292 (Lung) | Not specified | 130 | medchemexpress.com |

| A-549 (NSCLC) | KRAS G12S | 230 | medchemexpress.com |

| 8505C (Thyroid) | BRAF V600E | 210 | medchemexpress.com |

| SW-626 (Ovarian) | Not specified | 108 | medchemexpress.com |

| HT29 (Colorectal) | BRAF V600E | 51 | nih.gov |

Preclinical in vivo studies have further evaluated the antitumor activity of this compound in human cancer xenograft models. This compound administered orally demonstrated significant tumor growth inhibition and even tumor regressions in models driven by MAPK pathway alterations, including BRAF-mutant melanoma (SK-MEL-28) and colon cancer (Colo-205), as well as RAS-mutant models. nih.govnih.govresearchgate.netmedchemexpress.comclinicaltrials.gov Across a panel of animal models bearing different tumor types, treatment with this compound at a specific dose level resulted in at least 50% tumor growth inhibition or regression in a large percentage of the models tested. nih.govmedchemexpress.com

| Xenograft Model (Cancer Type) | Mutation Status | This compound Dose (mpk, BID) | Effect on Tumor Growth | Source |

| Colo-205 (Colon) | BRAF V600E | 30 | Significant Inhibition | nih.govnih.gov |

| Colo-205 (Colon) | BRAF V600E | 60 | Tumor Regression | nih.govnih.gov |

| SK-MEL-28 (Melanoma) | BRAF V600E | 30 | Significant Inhibition | nih.gov |

| SK-MEL-28 (Melanoma) | BRAF V600E | 60 | Tumor Regression | nih.gov |

| Various Human Cancer Models | Various | 60 | ≥ 50% TGI or Regression in 83% of models | nih.govmedchemexpress.com |

These preclinical findings highlight this compound's potent and selective inhibition of ERK and its significant antitumor activity in relevant cancer models, providing a rationale for its investigation in clinical settings.

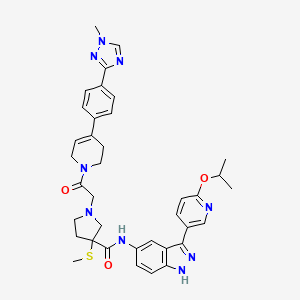

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQQGHGDBBJGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41N9O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacology of Mk 8353

Mechanism of Extracellular Signal-Regulated Kinase (ERK) Inhibition by MK-8353

The mechanism by which this compound inhibits ERK1/2 involves a dual approach: directly inhibiting the enzymatic activity of activated ERK and modulating their phosphorylation by upstream kinases nih.govguidetomalariapharmacology.orgcancer.govresearchgate.net. This dual mechanism is a key characteristic of this compound's pharmacological profile nih.govguidetomalariapharmacology.orgacs.orgx-mol.netebi.ac.uk.

Direct Enzymatic Inhibition of Activated ERK1 and ERK2 Kinases

This compound directly inhibits the kinase activity of activated ERK1 and ERK2 nih.govnih.govcancer.govresearchgate.netonderzoekmetmensen.nl. In vitro studies have demonstrated potent inhibition, with reported IC50 values of 23.0 nM for activated ERK1 and 8.8 nM for activated ERK2 in an IMAP kinase assay nih.govnih.govonderzoekmetmensen.nl. This compound also inhibits nonactivated ERK2 with an IC50 of 0.5 nM in a MEK1-ERK2–coupled assay nih.gov. The compound exhibits high kinase selectivity over a broad panel of human kinases, with minimal inhibition of off-target kinases at relevant concentrations nih.govonderzoekmetmensen.nlnih.govmedchemexpress.com.

Here is a table summarizing the in vitro inhibitory potency of this compound against ERK1 and ERK2:

| Kinase | Assay Type | IC50 (nM) | Citation |

| Activated ERK1 | IMAP kinase assay | 23.0 | nih.govnih.govonderzoekmetmensen.nl |

| Activated ERK2 | IMAP kinase assay | 8.8 | nih.govnih.govonderzoekmetmensen.nl |

| Nonactivated ERK2 | MEK1-ERK2–coupled assay | 0.5 | nih.gov |

Modulation of ERK1/2 Phosphorylation by Upstream Kinases (MEK)

In addition to directly inhibiting enzymatic activity, this compound interferes with the phosphorylation of ERK1/2 by upstream mitogen-activated protein/extracellular signal-regulated kinase (MEK) nih.govguidetomalariapharmacology.orgcancer.govresearchgate.netonderzoekmetmensen.nlx-mol.netebi.ac.uk. This interference prevents the activation of ERK1/2 by MEK guidetomalariapharmacology.orgcancer.govresearchgate.netresearchgate.netonderzoekmetmensen.nlnih.gov. This effect contributes to this compound's dual mechanism of action and distinguishes it from some other ERK inhibitors nih.govaacrjournals.org. The decrease in ERK1/2 phosphorylation is linked to the inability of MEK to catalyze the phosphorylation of the ERK-MK-8353 complex x-mol.netebi.ac.uk.

Impact on Downstream Signaling Cascades: RSK Phosphorylation

Inhibition of ERK activity by this compound leads to a dose-dependent decrease in the phosphorylation levels of downstream targets, such as ribosomal S6 kinase (RSK) nih.govonderzoekmetmensen.nljci.orgx-mol.netebi.ac.uk. RSK is a key substrate of activated ERK1/2, and its phosphorylation is indicative of active ERK signaling nih.govonderzoekmetmensen.nljci.orgimrpress.com. Studies in cancer cell lines, such as A2058 cells, have shown that this compound treatment results in a dose-proportional decrease in phosphorylated RSK (pRSK) levels nih.govonderzoekmetmensen.nljci.org. Complete suppression of phosphorylated ERK1 and ERK2 was observed at a concentration of 30 nM this compound in A2058 cells, which correlated with effects on pRSK nih.govonderzoekmetmensen.nl. The decrease in RSK phosphorylation appears to be a direct consequence of ERK inhibition x-mol.netebi.ac.uk.

Binding Kinetics and Structural Interactions of this compound with ERK1/2

This compound binds to ERK1/2, leading to the formation of an inhibitor-kinase complex and inducing conformational changes in the kinase mdpi.comnih.govnih.govCurrent time information in Aurangabad Division, IN..

Elucidation of Inhibitor-Kinase Complex Formation

This compound is an ATP-competitive inhibitor that binds within the ATP binding cavity of ERK1 and ERK2 researchgate.netonderzoekmetmensen.nlnih.gov. Structural analysis, including the crystal structure of ERK bound to this compound, has provided insights into the formation of this complex nih.govsci-hub.se. The indazole ring of this compound inserts into the ATP binding site, forming hydrogen bonds with residues in the hinge region of ERK, specifically with the backbone of Asp104 and Met106 nih.gov. A strong hydrogen bond is also formed between the catalytic Lys52 and the pyrrolidine (B122466) nitrogen of this compound nih.gov. Additional interactions contribute to the potency and selectivity of this compound, including the positioning of the 3(S)-thiomethoxy group towards the binding region defined by Asn152 and Cys164 nih.gov.

Conformational Changes Induced by this compound Binding to ERK

Binding of this compound to ERK1/2 induces significant conformational changes in the kinase cancer.govresearchgate.netresearchgate.netonderzoekmetmensen.nlnih.govnih.govCurrent time information in Aurangabad Division, IN.. A notable change involves Tyr34, which folds under the glycine-rich loop nih.gov. This rearrangement creates a cavity that accommodates the pendant methyl-triazole group of this compound, where it stacks with Tyr62 nih.gov. This compound-induced conformational change in the poly-glycine loop of ERK contributes to the excellent selectivity of this compound for ERK1/2 nih.govsci-hub.se. Crucially, this conformational change also appears to be responsible for preventing the phosphorylation of ERK by MEK onderzoekmetmensen.nlnih.gov. Unlike some other ERK inhibitors that maintain the apo-ERK conformation of Tyr34 and only inhibit enzymatic activity, this compound's induced conformational shift prevents MEK-mediated phosphorylation, highlighting its dual mechanism nih.gov.

Hydrogen Bonding and Catalytic Site Interactions

The interaction of this compound with the catalytic site of ERK2 has been characterized through X-ray crystallography at 1.45 Å resolution (PDB: 6DCG) nih.govsci-hub.se. This compound is an ATP-competitive inhibitor researchgate.netnih.govnih.gov. The indazole ring of this compound inserts into the ATP binding cavity and forms hydrogen bonds with the hinge region of ERK, specifically interacting with the backbone carbonyl of Asp104 and the NH of Met106 nih.gov.

Another significant interaction involves a strong hydrogen bond between the catalytic Lys52 residue of ERK and the pyrrolidine nitrogen of this compound nih.gov. This interaction is dependent on the deprotonated state of the amino nitrogen, highlighting the importance of a near-neutral pKa for this functional group nih.gov. The numerous interactions between this compound and ERK contribute to its potency and selectivity nih.gov.

Beyond inhibiting catalytic activity, this compound induces a conformational change in ERK1/2 that prevents their phosphorylation and activation by MEK researchgate.netnih.gov. This dual mechanism, involving both catalytic inhibition and prevention of activation, distinguishes this compound from some other ERK inhibitors nih.govnih.gov. The conformational change induced by this compound, particularly in the poly glycine (B1666218) loop of ERK, is believed to contribute to its excellent selectivity nih.gov.

Kinase Selectivity Profiling of this compound

This compound has undergone extensive kinase selectivity profiling to assess its specificity for ERK1/2 and identify potential off-target interactions nih.govselleckchem.comnih.govguidetopharmacology.orgmedchemexpress.com.

Broad Panel Kinase Inhibition Assessment

This compound demonstrates selectivity over a broad panel of human kinases nih.govselleckchem.comguidetopharmacology.org. In one study, its selectivity was assessed against a panel of 227 human kinases nih.govselleckchem.comguidetopharmacology.org. At a concentration of 0.1 μM, no additional kinase in this panel was inhibited by more than 35% nih.govselleckchem.com. A separate characterization against a panel of 233 mammalian serine/threonine and tyrosine kinases showed that none of the 231 off-target kinases were inhibited at 100 nM nih.govsci-hub.se.

Preclinical Efficacy Studies of Mk 8353

In Vitro Anti-proliferative and Apoptotic Activity in Cancer Cell Lines

MK-8353 inhibits the in vitro proliferation of a range of cancer cell lines. probechem.comchemietek.comnih.govaxonmedchem.com The antiproliferative effects are associated with a dose-dependent decrease in the levels of phosphorylated ERK1, ERK2, and ribosomal S6 kinase (pRSK), with complete suppression of pERK1 and pERK2 observed at 30 nM in A2058 cells. probechem.comchemietek.comnih.govonderzoekmetmensen.nlaxonmedchem.com Inhibition of pERK by this compound correlates with inhibition of cell proliferation and induction of apoptosis in vitro. onderzoekmetmensen.nl

Efficacy in BRAF-Mutant Cancer Cell Lines

This compound has shown potent antiproliferative activity against BRAF-mutant cancer cell lines. probechem.comchemietek.comnih.govmedchemexpress.comonderzoekmetmensen.nlaxonmedchem.com This includes efficacy against BRAFV600-mutant melanoma cell lines, such as A2058 and Malme-3M cells, and BRAF-mutant colorectal cancer (CRC) cell lines, such as HT-29 and Colo-205 cells. probechem.comchemietek.comnih.govmedchemexpress.comonderzoekmetmensen.nlaxonmedchem.com The antiproliferative effects on BRAF-mutant cell lines are associated with increased levels of apoptosis. clinicaltrials.gov

| Cell Line | Cancer Type | BRAF/RAS Status | EC₅₀ (nM) | Source |

| A2058 | Melanoma | BRAFV600E/D Mutant | 371 | medchemexpress.com |

| HT-29 | Colon | BRAFV600E/D Mutant | 51 | medchemexpress.com |

| Colo-205 | Colon | BRAFV600 Mutant | 19 | medchemexpress.com |

| Malme-3M | Melanoma | BRAF Mutant | 21 | medchemexpress.com |

Efficacy in RAS-Mutant Cancer Cell Lines

In addition to BRAF-mutant lines, this compound also inhibits the growth of RAS-mutant cancer cell lines. probechem.comchemietek.comnih.govonderzoekmetmensen.nlaxonmedchem.com This activity has been observed in KRAS-mutant colon, pancreatic, and non-small cell lung cancer (NSCLC) tumor cell lines, as well as NRAS-mutant melanoma cell lines. onderzoekmetmensen.nl

| Cell Line | Cancer Type | BRAF/RAS Status | EC₅₀ (nM) | Source |

| NCI-H292 | Lung | RAS Mutant | 130 | medchemexpress.com |

| A-549 | NSCLC | KRAS Mutant | 230 | medchemexpress.com |

Efficacy in Cell Lines with Acquired Resistance to RAF/MEK Inhibitors

ERK inhibition has been shown to be effective in overcoming acquired resistance to BRAF and MEK inhibitors. aacrjournals.orgoncotarget.com Preclinical studies suggest that this compound is active in models of acquired resistance to BRAF and MEK inhibitors. oncotarget.com this compound is effective against cell lines that have developed secondary resistance to BRAF/MEK inhibitors. researchgate.net

Evaluation across Diverse Cancer Types

Beyond melanoma and colorectal cancer, this compound has demonstrated potent antitumor activity against various other cancer cell lines. medchemexpress.com This includes efficacy against NSCLC, thyroid, and ovarian cancer cell lines. medchemexpress.com

| Cell Line | Cancer Type | EC₅₀ (nM) | Source |

| 8505C | Thyroid | 210 | medchemexpress.com |

| SW-626 | Ovarian | 108 | medchemexpress.com |

In Vivo Anti-tumor Activity in Xenograft Models

This compound exhibits in vivo antitumor activity in a panel of human xenograft models. probechem.comchemietek.comnih.govmedchemexpress.comguidetopharmacology.orgaxonmedchem.com Treatment with this compound administered at 60 mg/kg twice daily resulted in at least 50% tumor growth inhibition or regression in 83% of the animal models tested. nih.govmedchemexpress.com The efficacy of this compound as a single agent was tested in a panel of BRAF and K/NRAS mutant mouse xenograft models. onderzoekmetmensen.nl this compound inhibited tumor growth and induced tumor regression in both BRAF mutant and K/NRAS mutant mouse xenograft models, further confirming the in vitro findings that tumor cells harboring BRAF or K- or NRAS mutations are sensitive to this compound. onderzoekmetmensen.nl

Tumor Growth Inhibition and Regression in BRAF-Mutant Xenografts

This compound has demonstrated significant in vivo efficacy, including tumor growth inhibition and regression, in BRAF-mutant tumor models. nih.gov Specifically, the in vivo antitumor activity of this compound was evaluated in human xenograft models, including the BRAFV600 mutant Colo-205 colon cancer model and the BRAFV600 mutant SK-MEL-28 melanoma model. probechem.comchemietek.comnih.govmedchemexpress.comguidetopharmacology.orgaxonmedchem.com

This compound inhibited the growth of both models in a dose-dependent manner. nih.gov At a dose of 30 mg/kg twice daily, this compound significantly inhibited the growth of both models, while a dose of 60 mg/kg twice daily led to tumor regressions. nih.gov In the Colo-205 human colon xenograft model, this compound at doses of 20 and 40 mg/kg orally twice daily caused 37% and 88% tumor growth inhibition, respectively, after 28 days of treatment. nih.gov At the 60 mg/kg oral twice daily dose, this compound caused mean tumor regressions of 40%. nih.gov

Preclinical evaluation in an in vivo human xenograft model derived from the BRAFV600E-mutant melanoma cell line SK-MEL-28 demonstrated a significant reduction in tumor volume compared to untreated controls. researchgate.net

| Xenograft Model | Mutation Status | Dose (mg/kg, oral, bid) | Effect on Tumor Growth | Source |

| Colo-205 | BRAFV600 Mutant | 30 | Significant Inhibition | nih.gov |

| Colo-205 | BRAFV600 Mutant | 60 | Regression | nih.gov |

| SK-MEL-28 | BRAFV600 Mutant | 30 | Significant Inhibition | nih.gov |

| SK-MEL-28 | BRAFV600 Mutant | 60 | Regression | nih.gov |

| Colo-205 | BRAFV600 Mutant | 20 | 37% TGI | nih.gov |

| Colo-205 | BRAFV600 Mutant | 40 | 88% TGI | nih.gov |

| Colo-205 | BRAFV600 Mutant | 60 | 40% Regression | nih.gov |

| SK-MEL-28 | BRAFV600E Mutant | Not specified | Significant reduction in tumor volume | researchgate.net |

Tumor Growth Inhibition and Regression in KRAS-Mutant Xenografts

This compound has demonstrated preclinical antitumor activity in cancer models harboring KRAS mutations. Studies have shown that this compound inhibited the growth of various KRAS-mutant cancer cell lines, including those derived from colon, pancreatic, and non-small cell lung cancer (NSCLC). This inhibition of cell proliferation in vitro correlated with a decrease in phosphorylated ERK (pERK) levels and the induction of apoptosis.

In in vivo studies, this compound exhibited significant tumor growth inhibition and induced tumor regression in mouse xenograft models with K/NRAS mutations. These findings further support the in vitro observations, indicating that tumor cells harboring KRAS or NRAS mutations are sensitive to this compound treatment. Efficacy was also observed in BRAF/KRAS tumor models. nih.gov Treatment of various human cancer xenografts with this compound has resulted in substantial tumor growth inhibition or regression in a high percentage of tested models. nih.gov

Pharmacodynamic Assessment of ERK Phosphorylation in Tumor Tissues

Pharmacodynamic studies have assessed the impact of this compound on ERK phosphorylation in tumor tissues, serving as a marker of target engagement and pathway inhibition. In human colon cancer tumor xenograft models, such as Colo-205 (which harbors a BRAF mutation, often used to study MAPK pathway inhibition), treatment with this compound resulted in a dose-dependent decrease in phosphorylated ERK1 (pERK1) and ERK2 (pERK2) levels. nih.govnih.govjci.org Immunoblot analysis of tumor lysates revealed that complete suppression of pERK1 and pERK2 was observed at certain concentrations of this compound in cell lines. selleckchem.comnih.govnih.govjci.org

In vivo pharmacodynamic assessments in Colo-205 xenografts showed that this compound inhibited ERK phosphorylation in tumor tissues as early as 1 hour following a single dose. nih.govjci.org This inhibition was evident when compared to vehicle-treated controls. nih.govjci.org However, the activity of ERK1/2 showed a rebound after a certain period, suggesting the importance of dosing frequency for sustained pathway inhibition. nih.gov this compound also caused a dose-proportional decrease in phosphorylated ribosomal S6 kinase (pRSK), a downstream target of ERK. nih.govjci.org

Structure Activity Relationship Sar and Drug Discovery of Mk 8353

Medicinal Chemistry Approaches to ERK1/2 Inhibitor Development

The pursuit of effective ERK1/2 inhibitors involved exploring various chemical scaffolds and optimizing their interactions with the kinase. Early efforts identified pyrrolidine (B122466) derivatives as a promising class of compounds. nih.govresearchgate.netmdpi.comsci-hub.seacs.orgrcsb.orgpdbj.orgresearchgate.netnih.govtcsedsystem.edu

A novel series of pyrrolidine derivatives, exemplified by compound 5 (also known as SCH772984), were initially identified as potent inhibitors of ERK1/2. These early leads demonstrated excellent kinase selectivity and a dual mechanism of action, inhibiting both the catalytic activity of ERK1/2 and its phosphorylation by MEK. nih.govresearchgate.netmdpi.comsci-hub.seacs.orgrcsb.orgpdbj.orgresearchgate.netnih.govtcsedsystem.edu Compound 5 served as a proof-of-concept (PoC) lead, showing single-agent efficacy in preclinical xenograft models. nih.govsci-hub.se However, compound 5 suffered from poor pharmacokinetic properties, including high clearance and low permeability, which resulted in poor absorption and bioavailability in preclinical species like rats. nih.govsci-hub.se This limitation precluded its further development. nih.govsci-hub.se

To overcome these pharmacokinetic challenges, a systematic structure-activity relationship (SAR) exploration was undertaken. The introduction of steric hindrance groups at the 3-position of the pyrrolidine ring was investigated. nih.govsci-hub.se This led to the discovery of the 3(S)-thiomethyl pyrrolidine analog, referred to as compound 7. nih.govresearchgate.netsci-hub.seacs.orgrcsb.orgpdbj.orgnih.govtcsedsystem.edu While this modification significantly improved the pharmacokinetic profile, it also resulted in a slight decrease in cell potency compared to compound 5. nih.govsci-hub.se Further optimization of compound 7 was necessary and ultimately led to the discovery of MK-8353, a clinical candidate with a favorable balance of potency, selectivity, and pharmacokinetic properties. nih.govsci-hub.se

This compound was developed as a highly potent and selective inhibitor of ERK1 and ERK2. nih.govresearchgate.netmdpi.comacs.orgrcsb.orgpdbj.orgnih.govtcsedsystem.edunih.gov In in vitro assays, this compound demonstrated potent inhibition of activated ERK1 and ERK2 with IC₅₀ values of 23.0 nM and 8.8 nM, respectively. nih.govnih.govebi.ac.uk It also inhibited nonactivated ERK2 with an even lower IC₅₀ of 0.5 nM in a MEK1-ERK2 coupled assay. nih.gov

Evolution from Pyrrolidine Derivatives to this compound

Impact of Structural Modifications on Preclinical Pharmacokinetic Properties

Structural modifications played a crucial role in improving the pharmacokinetic profile of the ERK1/2 inhibitor series, ultimately leading to this compound.

Early pyrrolidine-based lead compounds, such as compound 5 (SCH772984), were significantly limited by poor pharmacokinetics. nih.govresearchgate.netmdpi.comsci-hub.seacs.orgrcsb.orgpdbj.orgnih.govtcsedsystem.edu This was characterized by high clearance and low permeability, leading to poor oral absorption and low bioavailability in preclinical models. nih.govsci-hub.se Investigations into the metabolic fate of compound 5 suggested that pyrrolidine amide hydrolysis, potentially mediated by proteolytic enzymes, contributed to its poor pharmacokinetic properties. nih.govsci-hub.se Conventional medicinal chemistry strategies aimed at improving oral exposure, such as reducing hydrophobicity or lowering logD, were found to be ineffective and in some cases, further impaired permeability. nih.govsci-hub.se

The discovery and incorporation of the 3(S)-thiomethyl pyrrolidine analog (compound 7) into the molecular structure represented a key breakthrough in addressing the pharmacokinetic issues of the earlier lead compounds. nih.govresearchgate.netsci-hub.seacs.orgrcsb.orgpdbj.orgnih.govtcsedsystem.edu This specific modification, the 3(S)-thiomethyl substitution on the pyrrolidine core, was strategically introduced to retard the problematic amide metabolism observed with compounds like compound 5. researchgate.netmdpi.com This structural change vastly improved the pharmacokinetic profile. nih.govresearchgate.netsci-hub.seacs.orgrcsb.orgpdbj.orgnih.govtcsedsystem.edu

Preclinical pharmacokinetic studies of the 3(S)-thiomethyl pyrrolidine analog (compound 7) demonstrated significant improvements compared to compound 5. For instance, in rats and dogs, compound 7 showed improved AUC and oral bioavailability (F%). nih.govsci-hub.se

| Compound | Species | Dose (mpk) | AUC PK (@10 mpk) (μM·h) | F% |

| Compound 5 | Rat | 10 | 0 | 0 |

| Compound 7 | Rat | 10 | 26 | 70 |

| Compound 7 | Dog | 10 | 17 | 75 |

Note: Data for Compound 7 at 10 mpk are referenced from a detailed SAR analysis nih.govsci-hub.se.

Further optimization of compound 7 led to this compound, which exhibited good oral bioavailability across multiple preclinical species, including mice, rats, and dogs (ranging from 23% to 80%). nih.gov Preclinical in vivo pharmacokinetic evaluations of this compound in various species showed moderate clearance and acceptable half-lives. nih.govebi.ac.uk

Overcoming Limitations of Early Lead Compounds

Convergent Synthetic Methodologies for this compound

The discovery synthesis of this compound was achieved through a convergent synthetic approach. nih.gov This strategy involved the preparation of three key fragments, which were then coupled together to form the final molecule. The three fragments were:

An LHS-substituted iso-propoxy indazole (LHS 29). nih.gov

An RHS piperidine-ene phenyl triazole (RHS 37). nih.gov

A 3(S)-thiomethyl pyrrolidine center core (center core 41). nih.gov

The synthesis involved several steps, including chemo-selective alkylation, borylation, Suzuki coupling reactions to construct the core indazole and incorporate the piperidine-ene phenyl triazole, deprotection steps, and final amide coupling reactions utilizing reagents such as HATU and Hünig's base to link the fragments together. nih.gov The convergent discovery synthesis was described as a multi-step process. nih.gov

Fragment-Based Synthesis Approaches

The discovery synthesis of this compound was achieved through a convergent synthetic strategy that utilized three key molecular fragments nih.gov. This fragment-based approach allowed for the modular assembly of the complex this compound structure. The three primary fragments involved in the convergent synthesis were identified as the LHS-substituted iso-propoxy indazole, the RHS piperidine-ene phenyl triazole, and a 3(S)-thiomethyl pyrrolidine as the central core nih.gov. The strategic coupling of these fragments facilitated the construction of the final this compound molecule nih.gov. Fragment-based drug design principles were also linked to the discovery of potent, orally bioavailable inhibitors in this class amanote.comresearchgate.net.

Mechanisms of Resistance and Combination Strategies in Erk Inhibition

Molecular Mechanisms of Acquired Resistance to MAPK Pathway Inhibitors

Acquired resistance to MAPK pathway inhibitors involves a variety of molecular mechanisms that converge to restore or bypass the inhibited signaling cascade. These mechanisms can be broadly categorized into reactivation of the MAPK pathway itself or activation of alternative signaling pathways. mdpi.comresearchgate.net

ERK1/2 Reactivation as a Central Resistance Pathway

A prevalent mechanism of resistance to RAF or MEK inhibitors is the reactivation of ERK signaling. mdpi.comaacrjournals.orgnih.govmdpi.com This restoration of ERK activity allows cancer cells to circumvent the drug-induced blockade and continue proliferating. Despite inhibition of upstream kinases, resistant cells often maintain sustained levels of MEK/ERK phosphorylation. aacrjournals.org

Specific Genetic Alterations Driving Resistance

Multiple genetic alterations can drive resistance to MAPK pathway inhibitors. These include alterations that increase RAF dimerization, such as RAS mutations or amplification, BRAFV600 amplification, splice variants of BRAF, or increased receptor tyrosine kinase (RTK) signaling. aacrjournals.org Mutations in MEK that increase ERK activation have also been observed, though less commonly. aacrjournals.org Additionally, acquired mutations in KRAS, EGFR, and MAP2K1 have been identified in resistant cells. aacrjournals.org Other mechanisms involve the activation of alternative pathways that can substitute for ERK activity. mdpi.com For instance, loss-of-function alterations in the negative MAPK pathway regulator SPRED1 can confer resistance to MAPK inhibition in BRAF-driven melanoma. rupress.org

Strategies to Overcome Resistance with ERK Inhibitors

Given that ERK1/2 is the downstream node of the MAPK pathway and its reactivation is a common resistance mechanism, directly targeting ERK has emerged as a promising strategy to overcome resistance to upstream inhibitors. nih.govastx.commdpi.com ERK inhibitors are being developed to address the limitations of existing MAPK inhibitor blockade. nih.govomicsdi.org

Potency of MK-8353 in Resistant Cell Lines

This compound (also known as SCH900353) is an orally bioavailable, selective, and potent inhibitor of ERK1 and ERK2. guidetomalariapharmacology.orgnih.govselleckchem.commedchemexpress.com It inhibits both the catalytic activity of ERK1/2 and prevents its phosphorylation and activation by MEK. guidetomalariapharmacology.orgnih.govselleckchem.comresearchgate.net Preclinical studies have shown that this compound exhibits comparable potency to SCH772984, another ERK1/2 inhibitor, across various preclinical cancer models. nih.govomicsdi.orgebi.ac.uk this compound has demonstrated potent antitumor activity against a range of cancer cell lines, including melanoma, colon, lung, thyroid, and ovarian cancer cells, with EC50 values in the nanomolar range. medchemexpress.com

| Cell Line (Cancer Type) | EC50 (nM) | Source |

|---|---|---|

| Malme-3M (Melanoma) | 21 | medchemexpress.com |

| Colo-205 (Colon) | 19 | medchemexpress.com |

| NCI-H292 (Lung) | 130 | medchemexpress.com |

| A-549 (NSCLC) | 230 | medchemexpress.com |

| 8505C (Thyroid) | 210 | medchemexpress.com |

| SW-626 (Ovarian) | 108 | medchemexpress.com |

| A2058 (Melanoma, BRAF V600E) | 371 | selleckchem.com |

| HT-29 (Colon) | 51 | selleckchem.com |

| Colo-205 (Colon, BRAF V600E) | 23 | selleckchem.com |

This compound has been shown to be effective against cell lines that are resistant to BRAF and MEK1/2 inhibitor therapy. researchgate.netebi.ac.uk

Role of ERK Inhibition in Circumventing Dual Resistance to BRAF and MEK Inhibitors

Acquired resistance to combined BRAF and MEK inhibition often involves mechanisms that lead to the reactivation of the MAPK pathway, including increased phosphorylation and activation of MEK. aacrjournals.org Targeting ERK downstream of BRAF and MEK has been proposed as a potential strategy for overcoming this acquired resistance. aacrjournals.orgnih.gov Studies suggest that ERK inhibitors are less susceptible to MAPK pathway reactivation driven by increased upstream signaling compared to MEK inhibitors. aacrjournals.org

In cell lines resistant to dual BRAF and MEK inhibitors, which still exhibit sensitivity to ERK inhibition, the resistance mechanism likely lies downstream of BRAF but upstream of ERK. aacrjournals.orgaacrjournals.org This highlights the potential of ERK inhibitors to circumvent resistance mechanisms that reactivate signaling at the MEK level or above. Independent of the specific molecular alteration acquired under drug pressure, many resistant cells retain sensitivity to vertical MAPK pathway suppression when combinations including ERK inhibitors are applied. aacrjournals.org

Preclinical Combination Therapy Approaches with this compound

Preclinical studies have investigated the potential of combining this compound with other therapeutic agents to enhance anti-tumor activity and overcome resistance. This compound has demonstrated significant in vivo efficacy, showing tumor growth inhibition and regressions in BRAF and KRAS mutant tumor models. nih.gov For example, in human colon xenograft models with BRAFV600E mutations (Colo-205), this compound administered orally at 60 mg/kg twice daily caused mean tumor regressions of 40%. nih.gov In the BRAFV600 mutant SK-MEL-28 melanoma model, this compound also inhibited tumor growth in a dose-dependent manner, leading to tumor regressions at higher doses. nih.gov

| Xenograft Model (Cancer Type, Mutation) | This compound Dose (mg/kg, oral, bid) | Outcome | Source |

|---|---|---|---|

| Colo-205 (Colon, BRAF V600E) | 20 | 37% TGI | nih.gov |

| Colo-205 (Colon, BRAF V600E) | 40 | 88% TGI | nih.gov |

| Colo-205 (Colon, BRAF V600E) | 60 | 40% Tumor Regression | nih.gov |

| SK-MEL-28 (Melanoma, BRAF V600) | 30 | Significant Growth Inhibition | nih.gov |

| SK-MEL-28 (Melanoma, BRAF V600) | 60 | Tumor Regression | nih.gov |

Preclinical work also suggests that ERK inhibition may be effective as combination therapy for plexiform neurofibromas. researchgate.net The potential for combining ERK inhibitors with other agents is being explored to identify combinations that enhance anti-tumor activity and minimize toxicity. europeanpharmaceuticalreview.com

Synergistic Effects with BRAF Inhibitors

Preclinical data suggest that combining ERK inhibitors with BRAF inhibitors may offer synergistic antitumor activity and potentially delay the onset of acquired resistance in BRAF-mutant melanoma cell lines allenpress.com. While the optimal combination strategy for targeting ERK and BRAF is still under investigation, studies evaluating the combination of other ERK inhibitors with BRAF inhibitors have shown synergistic anti-proliferative effects in preclinical models mdpi.com. It is currently unknown whether ERK inhibition is more effective than MEK inhibition when combined with BRAF inhibitors in melanoma nih.gov.

Dual Pathway Inhibition: MAPK and PI3K/mTOR Pathways

The intricate crosstalk between the MAPK and PI3K/AKT/mTOR pathways presents challenges and opportunities for targeted therapies imrpress.com. Dysregulation of these networks is frequently associated with treatment resistance and tumor progression imrpress.com. Preclinical studies indicate that inhibitors of ERBB receptors and the PI3K/mTOR pathway are effective in overcoming resistance to ERK inhibitors researchgate.net. Dual inhibition of the MAPK and PI3K/mTOR pathways has shown promise in preclinical models, particularly in melanoma cell lines with acquired resistance to BRAF inhibitors allenpress.com. The combination of ERK and PI3K/mTOR inhibition was found to be more effective at inducing apoptosis in these models compared to the combination of MEK and PI3K/mTOR inhibitors allenpress.com. Incomplete inhibition of the MEK and ERK signaling may also result in resistance via associated pathways, including the PI3K-AKT-mTOR pathway nih.gov.

Potential Combinations with Immunotherapies

Combining a checkpoint inhibitor with an inhibitor of extracellular signal-regulated kinase (ERK) may result in synergistic antitumor activity researchgate.netresearchgate.netnih.gov. Preclinical evidence supports the potential for synergistic effects and durable tumor regression when combining inhibitors of PD-1 or PD-L1 with agents targeting the MAPK pathway researchgate.net. Early clinical studies, such as the phase 2 KEYNOTE-022 study (NCT02221960) evaluating pembrolizumab (B1139204) with dabrafenib (B601069) and trametinib, and the IMspire150 study (NCT02908672) evaluating atezolizumab with cobimetinib (B612205) and vemurafenib, have demonstrated extended progression-free survival with regimens incorporating a checkpoint inhibitor and a MEK inhibitor researchgate.net. Based on preclinical findings for this compound and early studies of MEK inhibitors in combination with checkpoint inhibitors, a phase 1b study (NCT02972034) evaluated this compound in combination with pembrolizumab in patients with advanced solid tumors researchgate.netnih.gov. This study showed that this compound once daily plus pembrolizumab could be administered with a manageable toxicity profile but demonstrated modest antitumor activity researchgate.netnih.gov.

Efficacy in Specific Preclinical Models (e.g., Plexiform Neurofibromas)

Preclinical work in mice suggests that ERK inhibition may be effective as combination therapy for plexiform neurofibromas researchgate.netnih.gov. Selumetinib (B1684332), a MEK inhibitor, is approved for the treatment of pediatric patients with neurofibromatosis type 1 (NF1) and symptomatic inoperable plexiform neurofibromas nih.gov. However, not all patients respond to MEK inhibitors, and resistance can develop nih.gov. Preclinical data indicate that combining ERK inhibitors with MEK inhibitors might overcome acquired resistance to MEK inhibition nih.gov. Investigational ERK inhibitors, such as AZ6197 or AZD0364, plus selumetinib have demonstrated greater antitumor activity compared to each agent alone in preclinical models nih.gov. A phase 1b study (NCT03745989) evaluated the combination of this compound and selumetinib in patients with advanced solid tumors nih.govresearchgate.netmycancergenome.org. While the combination was investigated, the study found unacceptable levels of toxicity at dose levels that might be required for clinical response, and no objective responses were observed nih.govresearchgate.netselleckchem.com.

Here is a summary of select preclinical and clinical findings regarding this compound combination therapies:

| Combination Therapy | Preclinical Findings | Clinical Trial (NCT) | Patient Population | Key Clinical Finding | Source |

| This compound + Selumetinib (MEK inhibitor) | Greater antitumor activity vs. monotherapy in preclinical models nih.gov. Overcomes acquired resistance to MEK inhibition in preclinical data nih.gov. | NCT03745989 | Advanced/Metastatic Solid Tumors | Acceptable safety and tolerability at lower doses, but higher doses were not tolerable; no objective responses observed nih.govresearchgate.netselleckchem.com. | nih.govresearchgate.netselleckchem.com |

| This compound + Pembrolizumab (PD-1 inhibitor) | Potential for synergistic antitumor activity researchgate.netresearchgate.netnih.gov. | NCT02972034 | Advanced Solid Tumors | Manageable toxicity profile; modest antitumor activity observed researchgate.netnih.gov. | researchgate.netnih.gov |

| ERK inhibitor + BRAF inhibitor | Synergistic anti-proliferative effects in BRAFV600E xenograft model (with Ulixertinib) mdpi.com. Synergistic activity and delayed resistance in BRAF-mutant melanoma cell lines (with SCH722984) allenpress.com. | Not specifically for this compound | Not applicable (Preclinical) | Not applicable (Preclinical) | allenpress.commdpi.com |

| ERK inhibitor + PI3K/mTOR inhibitors | Effective in overcoming ERK-inhibitor resistance researchgate.net. More effective at causing apoptosis in BRAF inhibitor-resistant melanoma cell models than MEK/PI3K/mTOR inhibition allenpress.com. | Not specifically for this compound | Not applicable (Preclinical) | Not applicable (Preclinical) | researchgate.netallenpress.com |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 53305331 |

| Selumetinib | 11525320 |

| Pembrolizumab | 58159551 |

| Dabrafenib | 46915127 |

| Trametinib | 54728093 |

| Atezolizumab | 90914573 |

| Cobimetinib | 346169 |

| Vemurafenib | 42616060 |

| Ulixertinib (B1684335) | 11719003 |

| AZ6197 | 53397709 |

| AZD0364 | 136064120 |

| SCH772984 | 46885829 |

| GDC-0994 | 73559379 |

| Binimetinib | 462204 |

| Encorafenib | 135415161 |

| Ipilimumab | 11482675 |

| GR-MD-02 | Not available on PubChem |

| Bevacizumab | 5335383 |

| SCH7779684 | 46885829 |

| VTX11e | Not available on PubChem |

The development of acquired resistance to inhibitors targeting the MAPK pathway, including ERK inhibitors, is a complex process driven by various mechanisms. These can include the acquisition of mutations within the target proteins themselves, amplification and overexpression of ERK2, and the overexpression of EGFR/ERBB2 researchgate.netaacrjournals.org. Addressing this resistance often necessitates the implementation of combination therapies that simultaneously target multiple nodes within or outside the core MAPK signaling cascade.

Synergistic Effects with BRAF Inhibitors

Preclinical evidence suggests that the co-administration of ERK inhibitors with BRAF inhibitors may lead to synergistic antitumor effects and potentially delay the development of acquired resistance in BRAF-mutant melanoma cell lines allenpress.com. While the optimal approach for combining ERK and BRAF inhibition is still under active investigation, studies evaluating other ERK inhibitors in conjunction with BRAF inhibitors have demonstrated synergistic anti-proliferative effects in preclinical models mdpi.com. The question of whether ERK inhibition offers a greater advantage than MEK inhibition when combined with BRAF inhibitors in the context of melanoma remains an area requiring further clarification nih.gov.

Dual Pathway Inhibition: MAPK and PI3K/mTOR Pathways

The intricate interplay, or crosstalk, between the MAPK and PI3K/AKT/mTOR signaling pathways presents both challenges and opportunities for the development of targeted therapeutic interventions imrpress.com. Dysregulation within these interconnected signaling networks is frequently associated with the development of treatment resistance and the progression of tumors imrpress.com. Preclinical studies have indicated that inhibitors targeting ERBB receptors and the components of the PI3K/mTOR pathway can be effective in overcoming resistance to ERK inhibitors researchgate.net. Furthermore, dual inhibition of both the MAPK and PI3K/mTOR pathways has demonstrated promise in preclinical models, particularly in melanoma cell lines that have developed acquired resistance to BRAF inhibitors allenpress.com. In these models, the combination of ERK and PI3K/mTOR inhibition was found to be more effective at inducing apoptosis compared to the combination of MEK and PI3K/mTOR inhibitors allenpress.com. Incomplete inhibition of the MEK and ERK signaling pathways may also contribute to resistance through the activation of associated pathways, including the PI3K-AKT-mTOR pathway nih.gov.

Potential Combinations with Immunotherapies

The combination of a checkpoint inhibitor with an inhibitor of extracellular signal-regulated kinase (ERK) holds the potential for synergistic antitumor activity researchgate.netresearchgate.netnih.gov. Preclinical data support the possibility of synergistic effects and durable tumor regression when inhibitors of PD-1 or PD-L1 are combined with agents that target the MAPK pathway researchgate.net. Early clinical investigations, such as the phase 2 KEYNOTE-022 study (NCT02221960) which evaluated pembrolizumab in combination with dabrafenib and trametinib, and the IMspire150 study (NCT02908672) which assessed atezolizumab in combination with cobimetinib and vemurafenib, have shown extended progression-free survival in patients receiving regimens that included a checkpoint inhibitor and a MEK inhibitor researchgate.net. Building upon preclinical findings for this compound and the results from early studies combining MEK inhibitors with checkpoint inhibitors, a phase 1b study (NCT02972034) was conducted to evaluate this compound in combination with pembrolizumab in patients with advanced solid tumors researchgate.netnih.gov. This study concluded that the combination of this compound administered once daily with pembrolizumab had a manageable toxicity profile but demonstrated only modest antitumor activity researchgate.netnih.gov.

Efficacy in Specific Preclinical Models (e.g., Plexiform Neurofibromas)

Preclinical research conducted in mouse models suggests that inhibiting ERK may be an effective strategy for combination therapy in the treatment of plexiform neurofibromas researchgate.netnih.gov. Selumetinib, a MEK inhibitor, has received approval for the treatment of pediatric patients aged 2 years and older with neurofibromatosis type 1 (NF1) and symptomatic inoperable plexiform neurofibromas nih.gov. However, not all patients experience a response to MEK inhibitors, and the development of resistance is possible nih.gov. Preclinical data suggest that combining ERK inhibitors with MEK inhibitors might help to overcome acquired resistance to MEK inhibition nih.gov. In preclinical models, investigational ERK inhibitors, such as AZ6197 or AZD0364, in combination with selumetinib have shown greater antitumor activity compared to either agent administered alone nih.gov. A phase 1b study (NCT03745989) was conducted to evaluate the combination of this compound and selumetinib in patients with advanced solid tumors nih.govresearchgate.netmycancergenome.org. While this combination was investigated, the study reported unacceptable levels of toxicity at dose levels that would likely be required for clinical efficacy, and no objective responses were observed nih.govresearchgate.netselleckchem.com.

Here is a summary of select preclinical and clinical findings regarding this compound combination therapies:

| Combination Therapy | Preclinical Findings | Clinical Trial (NCT) | Patient Population | Key Clinical Finding | Source |

| This compound + Selumetinib (MEK inhibitor) | Greater antitumor activity vs. monotherapy in preclinical models nih.gov. Overcomes acquired resistance to MEK inhibition in preclinical data nih.gov. | NCT03745989 | Advanced/Metastatic Solid Tumors | Acceptable safety and tolerability at lower doses, but higher doses were not tolerable; no objective responses observed nih.govresearchgate.netselleckchem.com. | nih.govresearchgate.netselleckchem.com |

| This compound + Pembrolizumab (PD-1 inhibitor) | Potential for synergistic antitumor activity researchgate.netresearchgate.netnih.gov. | NCT02972034 | Advanced Solid Tumors | Manageable toxicity profile; modest antitumor activity observed researchgate.netnih.gov. | researchgate.netnih.gov |

| ERK inhibitor + BRAF inhibitor | Synergistic anti-proliferative effects in BRAFV600E xenograft model (with Ulixertinib) mdpi.com. Synergistic activity and delayed resistance in BRAF-mutant melanoma cell lines (with SCH722984) allenpress.com. | Not specifically for this compound | Not applicable (Preclinical) | Not applicable (Preclinical) | allenpress.commdpi.com |

| ERK inhibitor + PI3K/mTOR inhibitors | Effective in overcoming ERK-inhibitor resistance researchgate.net. More effective at causing apoptosis in BRAF inhibitor-resistant melanoma cell models than MEK/PI3K/mTOR inhibition allenpress.com. | Not specifically for this compound | Not applicable (Preclinical) | Not applicable (Preclinical) | researchgate.netallenpress.com |

Comparative Analysis with Other Erk1/2 Inhibitors

Comparative Preclinical Efficacy and Potency

Preclinical evaluations have compared the efficacy and potency of MK-8353 against other ERK inhibitors and agents targeting upstream components of the MAPK pathway. This compound has demonstrated potent inhibition of both active and inactive forms of ERK1 and ERK2 in laboratory settings, with low nanomolar IC50 values reported (e.g., 20 nM for ERK1 and 7 nM for ERK2). researchgate.netnih.gov Its potency in various preclinical cancer models has been shown to be comparable to that of the preclinical compound SCH772984. nih.govomicsdi.orgjci.org

In cell-based assays, this compound and SCH772984 have generally shown higher potency when compared to other ERK inhibitors such as ulixertinib (B1684335) (BVD-523) and CC-90003, which were also undergoing clinical investigation. nih.gov For instance, Compound 27, a dual-mechanism ERK1/2 inhibitor, exhibited antiproliferative potency with IC50s of 4.9 nM in A375 cells and 7.5 nM in Colo205 cells. medchemexpress.com Another inhibitor, CC-90003, demonstrated greater potency than GDC-0994 in reducing the growth of HCT-116 cells and was able to induce cell death at concentrations where GDC-0994 and Vertex 11e were not. aacrjournals.org

In vivo studies have illustrated the capacity of this compound to significantly inhibit tumor growth or induce regression in a range of human cancer xenograft models, including those with BRAF and KRAS mutations. researchgate.netnih.govnih.govjci.org Treatment with this compound in Colo-205 human colon xenografts, for example, led to substantial tumor growth inhibition and regressions in a dose-dependent manner. nih.govnih.gov Across various human cancer xenograft models tested at a dose of 60 mg/kg twice daily, this compound achieved at least 50% tumor growth inhibition or regression in 83% of the models. nih.gov

Differences in efficacy are also observed among MEK inhibitors, such as trametinib, which has shown potency in specific tumor types like malignant peripheral nerve sheath tumors (MPNSTs). These differences can be attributed to variations in how these inhibitors influence MAPK pathway reactivation and the activation of compensatory pathways. frontiersin.org Similarly, the distinct mechanisms of action among different ERK inhibitors contribute to their varied preclinical efficacy profiles. aacrjournals.orgnih.gov

Below are data tables summarizing preclinical efficacy and potency findings:

In vitro Potency of Select ERK1/2 Inhibitors

| Compound Name | Target | In vitro IC50 (nM) | Cell Line/Assay | Source |

| This compound | ERK1 | 20.0 | IMAP kinase assay | nih.gov |

| This compound | ERK2 | 7.0 | IMAP kinase assay | nih.gov |

| This compound | ERK2 | 0.5 | MEK1-ERK2 coupled assay | nih.gov |

| ERK1/2 inhibitor 1 (Cpd 27) | ERK1 | 3.0 | Biochemical assay | medchemexpress.com |

| ERK1/2 inhibitor 1 (Cpd 27) | ERK2 | 3.0 | Biochemical assay | medchemexpress.com |

| ERK1/2 inhibitor 1 (Cpd 27) | - | 4.9 | A375 cells (proliferation) | medchemexpress.com |

| ERK1/2 inhibitor 1 (Cpd 27) | - | 7.5 | Colo205 cells (proliferation) | medchemexpress.com |

In vivo Efficacy of this compound in Human Cancer Xenograft Models

| Model | Mutation Status | This compound Dose (mg/kg, p.o., bid) | Outcome (After 28 days) | Source |

| Colo-205 human colon xenograft | BRAFV600E | 20 | 37% TGI | nih.gov |

| Colo-205 human colon xenograft | BRAFV600E | 40 | 88% TGI | nih.gov |

| Colo-205 human colon xenograft | BRAFV600E | 60 | 40% Regression | nih.gov |

| Various human cancer xenografts | Various | 60 | ≥ 50% TGI or Regression (83% of models) | nih.gov |

Distinct Mechanisms of Action among ERK Inhibitors

ERK inhibitors can be classified based on their mode of action. aacrjournals.orgnih.govresearchgate.net Catalytic inhibitors primarily function by competing with ATP for the binding site on the ERK enzyme, thereby inhibiting its catalytic activity. aacrjournals.orgresearchgate.net In contrast, dual-mechanism ERK inhibitors like this compound and SCH772984 possess the ability to inhibit catalytic activity and, importantly, prevent the activating phosphorylation of ERK1/2 at the T-E-Y motif by MEK1/2. researchgate.netaacrjournals.orgnih.govnih.govguidetomalariapharmacology.orgresearchgate.net This is achieved through a unique binding interaction that induces a conformational change in ERK1/2, rendering it resistant to MEK-mediated phosphorylation and activation. researchgate.netaacrjournals.orgnih.govnih.govresearchgate.net

This dual mechanism confers significant functional advantages. aacrjournals.orgnih.gov Dual-mechanism inhibitors have demonstrated enhanced potency and a superior capacity to delay the rebound of pathway activity compared to inhibitors that are purely catalytic. aacrjournals.orgnih.gov By simultaneously blocking catalytic function and phosphorylation, they achieve a more complete suppression of ERK1/2 activity and downstream signaling, including the expression of genes regulated by ERK1/2. aacrjournals.orgnih.gov This distinct binding mode also prevents the accumulation of phosphorylated ERK1/2 in the nucleus, a phenomenon observed with catalytic inhibitors. nih.govresearchgate.net

Alternative mechanisms of inhibiting ERK are also under investigation. Some inhibitors target the D-recruitment site (DRS) on ERK1/2, a region critical for protein-protein interactions. technologypublisher.com Covalent inhibitors that form a bond with a cysteine residue within the DRS represent a potential strategy to overcome resistance mechanisms that arise with ATP-competitive inhibitors. technologypublisher.com Furthermore, certain compounds may modulate ERK activity by stabilizing its inactive conformation or interfering with substrate binding through specific interactions. scbt.com

Strategies to Address Limitations and Enhance Therapeutic Index

Despite the therapeutic potential of ERK inhibitors, challenges such as the development of acquired resistance and the need to optimize the therapeutic index persist. nih.govdoi.orgtechnologypublisher.com Resistance can emerge through the reactivation of ERK signaling via various bypass pathways or the development of mutations within ERK itself. technologypublisher.comaacrjournals.org

To mitigate these limitations and improve the therapeutic index of ERK inhibitors, combination therapies are being explored. doi.orgaacrjournals.orgfrontiersin.orgoncotarget.comaacrjournals.org Combining ERK inhibitors with inhibitors targeting upstream components like MEK or RAF has shown promise in preclinical studies for overcoming resistance and achieving more sustained responses. aacrjournals.orgdoi.orgaacrjournals.org The rationale behind this approach is that simultaneously targeting multiple nodes in the pathway can prevent or delay the emergence of resistance mechanisms dependent on pathway reactivation. doi.orgaacrjournals.org

Combining ERK inhibitors with inhibitors of parallel signaling pathways, such as the PI3K-AKT pathway, is another strategy under investigation, as compensatory activation of these pathways can contribute to resistance. frontiersin.orgfrontiersin.org Preclinical data suggest that co-inhibition of ERK and AKT, or ERK and autophagy, can result in synergistic antitumor effects. frontiersin.org

Optimizing the dosing and schedule of administration is also a strategy to improve the therapeutic index of ERK inhibitors. nih.gov For this compound, for instance, alternative dosing regimens, such as continuous once daily or intermittent twice daily schedules, were considered in clinical development to potentially balance potent pathway inhibition with improved tolerability. nih.gov

Furthermore, the identification of biomarkers that can predict patient response or resistance to ERK inhibitors is crucial for guiding patient selection and developing more effective combination strategies. oncotarget.com A thorough understanding of the molecular factors influencing response and resistance is essential for maximizing the therapeutic benefits of ERK inhibition. oncotarget.com

Q & A

Q. What is the molecular mechanism of action of MK-8353, and how is it experimentally validated?

this compound is a dual-mechanism ERK1/2 inhibitor that both competitively inhibits ATP binding and prevents MEK-mediated phosphorylation of ERK. Preclinical studies using immunoblot analysis demonstrated that this compound suppresses phosphorylated ERK (pERK) levels in tumor tissues within 1 hour post-administration in Colo-205 xenograft models . This dual action stabilizes ERK in an inactive conformation, as shown through structural analysis and kinase inhibition assays (IC50: 23.0 nM for ERK1, 8.8 nM for ERK2) .

Q. What in vitro assays are used to evaluate this compound’s potency and selectivity?

Standard in vitro assays include:

- Cell viability assays : Conducted in 96-well plates using CellTiterGlo to measure proliferation inhibition (e.g., IC50 of 23 nM in Colo-205 colon cancer cells) .

- Kinase activity profiling : IMAP kinase assays to quantify ERK1/2 inhibition .

- Western blotting : To assess pERK suppression and downstream targets (e.g., pRSK) in A2058 melanoma cells .

Q. How are preclinical tumor models designed to test this compound’s efficacy?

Preclinical studies use subcutaneous xenograft models (e.g., Colo-205 colon cancer, A2058 melanoma) in immunodeficient mice. This compound is administered orally at 30–60 mg/kg twice daily (BID), with tumor volume monitored biweekly. Pharmacodynamic (PD) biomarkers like pERK suppression in tumor biopsies and surrogate tissues (e.g., skin) are measured via immunohistochemistry .

Advanced Research Questions

Q. How do researchers address contradictions between preclinical efficacy and clinical trial outcomes for this compound?

While this compound showed ≥50% tumor regression in 83% of preclinical models , its phase I trial (NCT01358331) reported only a 12% response rate in BRAF-mutant melanoma patients . Key factors include:

- Patient heterogeneity : Clinical cohorts often include diverse tumor types with varying ERK dependency, unlike controlled preclinical models .

- Pharmacodynamic rebound : pERK suppression in tumors rebounds after 10–12 hours, necessitating BID dosing to sustain inhibition .

- Compensatory pathways : Activation of parallel signaling (e.g., PI3K) may limit single-agent efficacy, prompting exploration of combination therapies .

Q. What methodological considerations are critical for designing this compound combination therapy trials?

Combination strategies (e.g., with MEK inhibitors or immunotherapies) require:

- Dose optimization : Sequential vs. concurrent dosing to manage overlapping toxicities (e.g., rash, diarrhea) .

- Pharmacodynamic endpoints : Dual assessment of pathway suppression (e.g., pERK and pMEK) in tumor biopsies .

- Resistance monitoring : Genomic profiling of post-treatment samples to identify emergent mutations (e.g., RAS/RAF alterations) .

Q. How is pharmacokinetic/pharmacodynamic (PK/PD) modeling applied to this compound dosing regimens?

PK/PD modeling in preclinical studies linked >65% pERK suppression in skin biopsies to >95% tumor inhibition, guiding clinical dose selection . In phase I trials, nonlinear mixed-effects modeling analyzed AUC and Cmax to establish a therapeutic window (e.g., 400 mg BID achieved AUC0–24h = 15.5–55 μM·h, correlating with preclinical efficacy) .

Data Analysis and Interpretation

Q. What statistical methods are used to analyze this compound’s clinical trial data?

- Bayesian credible intervals : Calculated for dose-limiting toxicity (DLT) rates in cycle 1 .

- Linear mixed-effects models : Applied to log-transformed AUC/Cmax data to assess dose proportionality .

- Response evaluation : RECIST v1.1 criteria for tumor measurements, with stratification by mutation status (e.g., BRAF vs. RAS) .

Q. How do researchers validate ERK pathway inhibition in clinical samples?

- Immunohistochemistry (IHC) : pERK staining in paired tumor biopsies pre- and post-treatment .

- Liquid biopsies : Plasma analysis of circulating tumor DNA to detect pathway modulation .

- Surrogate tissues : Skin or hair follicle sampling for real-time PD monitoring .

Emerging Challenges and Future Directions

Q. What are the limitations of current ERK inhibition biomarkers for this compound?

While pERK suppression is a primary biomarker, its transient nature and tissue-specific variability limit reliability. Emerging approaches include:

Q. How can translational studies improve the predictive value of preclinical models for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.